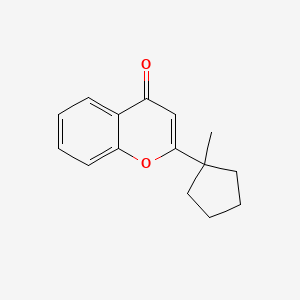![molecular formula C27H25N3O5 B14127458 Ethyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B14127458.png)
Ethyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2’-amino-7’-methyl-1-(3-methylbenzyl)-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between an indoline and a pyrano[3,2-c]pyridine ring system, making it a fascinating subject for chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2’-amino-7’-methyl-1-(3-methylbenzyl)-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate typically involves a multi-step process. One common method includes the condensation of indoline derivatives with pyrano[3,2-c]pyridine precursors under controlled conditions. The reaction often requires the use of catalysts such as L-proline or Amberlite IRA-400 Cl resin to facilitate the formation of the spiro linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-throughput reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving solvent-free methods or the use of green chemistry principles to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2’-amino-7’-methyl-1-(3-methylbenzyl)-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxylate groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Ethyl 2’-amino-7’-methyl-1-(3-methylbenzyl)-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compound reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of Ethyl 2’-amino-7’-methyl-1-(3-methylbenzyl)-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[indoline-3,4’-pyrano[3,2-c]pyridine] derivatives: These compounds share the spiro linkage and similar ring systems but may differ in their substituents.
Indoline derivatives: Compounds with the indoline core structure but lacking the spiro connection.
Pyrano[3,2-c]pyridine derivatives: Compounds with the pyrano[3,2-c]pyridine ring system but without the indoline moiety.
Uniqueness
Ethyl 2’-amino-7’-methyl-1-(3-methylbenzyl)-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate is unique due to its specific combination of functional groups and the spiro linkage, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C27H25N3O5 |
|---|---|
Peso molecular |
471.5 g/mol |
Nombre IUPAC |
ethyl 2-amino-7-methyl-1'-[(3-methylphenyl)methyl]-2',5-dioxospiro[6H-pyrano[3,2-c]pyridine-4,3'-indole]-3-carboxylate |
InChI |
InChI=1S/C27H25N3O5/c1-4-34-25(32)22-23(28)35-20-13-16(3)29-24(31)21(20)27(22)18-10-5-6-11-19(18)30(26(27)33)14-17-9-7-8-15(2)12-17/h5-13H,4,14,28H2,1-3H3,(H,29,31) |
Clave InChI |
UCSXPOKIBLMEST-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4N(C3=O)CC5=CC=CC(=C5)C)C(=O)NC(=C2)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-ethoxyphenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127391.png)
![2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan](/img/structure/B14127401.png)

![S-[(3,4-Dimethylphenyl)methyl]-L-cysteine](/img/structure/B14127412.png)


![2,5,8,11,18,21,24,27,30,33,36-undecaoxatricyclo[35.4.0.012,17]hentetraconta-1(41),12,14,16,37,39-hexaene](/img/structure/B14127424.png)
![(Pentafluorophenyl)[4-(pyrazin-2-yl)piperazin-1-yl]methanone](/img/structure/B14127428.png)
![1-Chloro-4-[1-(4-chlorophenoxy)-2-(methanesulfonyl)ethyl]benzene](/img/structure/B14127431.png)

![methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14127438.png)

![4-(3,5-dimethoxyphenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14127463.png)
